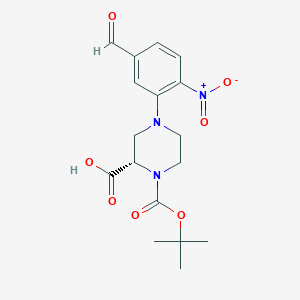
(S)-1-(tert-Butoxycarbonyl)-4-(5-formyl-2-nitrophenyl)piperazine-2-carboxylic acid
描述
(S)-1-(tert-Butoxycarbonyl)-4-(5-formyl-2-nitrophenyl)piperazine-2-carboxylic acid is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceutical agents.
属性
分子式 |
C17H21N3O7 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC 名称 |
(2S)-4-(5-formyl-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C17H21N3O7/c1-17(2,3)27-16(24)19-7-6-18(9-14(19)15(22)23)13-8-11(10-21)4-5-12(13)20(25)26/h4-5,8,10,14H,6-7,9H2,1-3H3,(H,22,23)/t14-/m0/s1 |
InChI 键 |
PRPPHKWBLLDHNX-AWEZNQCLSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=CC(=C2)C=O)[N+](=O)[O-] |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=CC(=C2)C=O)[N+](=O)[O-] |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-Butoxycarbonyl)-4-(5-formyl-2-nitrophenyl)piperazine-2-carboxylic acid typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic synthesis techniques. The key steps may include:
Formation of the piperazine ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step is crucial for protecting the amine functionality during subsequent reactions.
Formylation and nitration: These steps introduce the formyl and nitro groups onto the aromatic ring, respectively.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(S)-1-(tert-Butoxycarbonyl)-4-(5-formyl-2-nitrophenyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a catalyst, metal hydrides.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various substituents onto the aromatic ring.
科学研究应用
(S)-1-(tert-Butoxycarbonyl)-4-(5-formyl-2-nitrophenyl)piperazine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: Employed in the study of enzyme interactions and receptor binding due to its structural complexity.
Industrial Applications: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-4-(5-formyl-2-nitrophenyl)piperazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
(S)-1-(tert-Butoxycarbonyl)-4-(2-nitrophenyl)piperazine-2-carboxylic acid: Lacks the formyl group, which may affect its reactivity and biological activity.
(S)-1-(tert-Butoxycarbonyl)-4-(5-formylphenyl)piperazine-2-carboxylic acid: Lacks the nitro group, which may influence its chemical properties and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


